molecular formula C17H15NO B282051 5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone

5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone

Cat. No. B282051
M. Wt: 249.31 g/mol
InChI Key: FMTCKEUZXQUYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone, also known as DPPH, is a chemical compound that has gained significant attention in scientific research due to its antioxidant properties. It belongs to the family of pyridinones and is synthesized using various methods.

Mechanism of Action

5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone is a stable free radical that accepts an electron or hydrogen ion to become a stable molecule. It acts as a scavenger of free radicals, preventing oxidative damage to cells and tissues. 5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone reacts with free radicals by donating an electron, which neutralizes the free radical and forms a stable molecule.
Biochemical and Physiological Effects:
5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective properties. 5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone also has a protective effect on the liver, kidneys, and cardiovascular system. It has been shown to reduce oxidative stress and improve antioxidant status in animal models.

Advantages and Limitations for Lab Experiments

5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone is a stable compound that is easy to handle and store. It can be used in a wide range of assays to measure antioxidant activity. However, 5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone has limitations in terms of its selectivity and sensitivity. It reacts with a wide range of compounds, including non-antioxidants, and its reaction rate is relatively slow.

Future Directions

There are several future directions for the use of 5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone in scientific research. One direction is the development of new synthetic compounds that have enhanced antioxidant activity. Another direction is the use of 5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone in the development of new drugs for the treatment of oxidative stress-related diseases. Additionally, 5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone can be used in the development of new assays for the measurement of antioxidant activity.
Conclusion:
In conclusion, 5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone is a chemical compound that has gained significant attention in scientific research due to its antioxidant properties. It is synthesized using various methods and has been used in a wide range of scientific research applications. 5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone acts as a scavenger of free radicals, preventing oxidative damage to cells and tissues. It has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the use of 5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone in scientific research, including the development of new synthetic compounds and the use of 5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone in the development of new drugs and assays.

Synthesis Methods

5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone can be synthesized using various methods, including the Hantzsch reaction, Mannich reaction, and Povarov reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The Mannich reaction involves the condensation of an aldehyde, a primary or secondary amine, and formaldehyde. The Povarov reaction involves the condensation of an aldehyde, an imine, and an alkene. These methods produce 5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone with varying yields and purity.

Scientific Research Applications

5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone is widely used in scientific research due to its antioxidant properties. It has been used to study the antioxidant activity of various compounds, including plant extracts, essential oils, and synthetic compounds. 5,6-diphenyl-3,4-dihydro-2(1H)-pyridinone is also used in the development of new drugs and as a standard for antioxidant activity measurement.

properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

5,6-diphenyl-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C17H15NO/c19-16-12-11-15(13-7-3-1-4-8-13)17(18-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19)

InChI Key

FMTCKEUZXQUYKN-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(=O)NC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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